molecular formula C8H9NO3 B15290006 5-Hydroxy-4,6-dimethylnicotinic acid

5-Hydroxy-4,6-dimethylnicotinic acid

Cat. No.: B15290006
M. Wt: 167.16 g/mol
InChI Key: AINNQXPXIGTWDZ-UHFFFAOYSA-N
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Description

5-Hydroxy-4,6-dimethylnicotinic acid is a derivative of nicotinic acid, which belongs to the class of pyridinecarboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4,6-dimethylnicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with appropriate reagents to introduce the hydroxyl group at the 5-position . The reaction conditions typically involve the use of solvents such as methanol or ethanol and catalysts to facilitate the hydroxylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4,6-dimethylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions may introduce different functional groups at the methyl positions.

Scientific Research Applications

5-Hydroxy-4,6-dimethylnicotinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4,6-dimethylnicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methyl groups play a crucial role in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-4,6-dimethylnicotinic acid is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

5-hydroxy-4,6-dimethylpyridine-3-carboxylic acid

InChI

InChI=1S/C8H9NO3/c1-4-6(8(11)12)3-9-5(2)7(4)10/h3,10H,1-2H3,(H,11,12)

InChI Key

AINNQXPXIGTWDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1C(=O)O)C)O

Origin of Product

United States

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